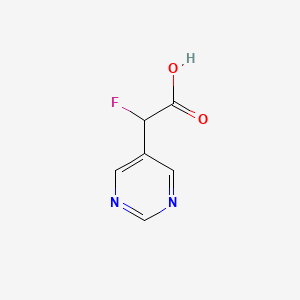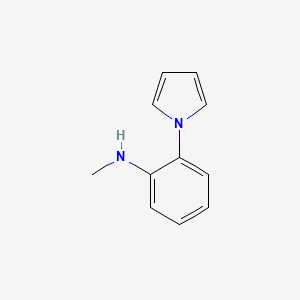
N-Methyl-2-(1H-pyrrol-1-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine with the molecular formula C11H12N2. This compound features a pyrrole ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-2-(1H-pyrrol-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with methylating agents under controlled conditions. For instance, the use of methyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N-Methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used in oxidative cyclization reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenating agents and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated derivatives.
科学研究应用
N-Methyl-2-(1H-pyrrol-1-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)aniline involves its interaction with various molecular targets. In oxidative cyclization reactions, it forms radical intermediates that participate in cascade reactions, leading to the formation of complex heterocyclic structures . The compound’s ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- Pyrrolo[1,2-a]quinoxalines
Uniqueness
N-Methyl-2-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable radical intermediates and participate in oxidative cyclization reactions sets it apart from other similar compounds .
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
N-methyl-2-pyrrol-1-ylaniline |
InChI |
InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |
InChI 键 |
VHEAJXBVGSBDCW-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


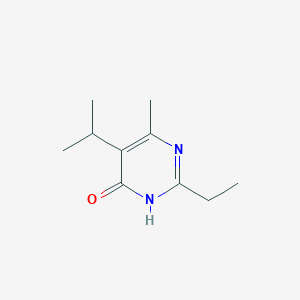
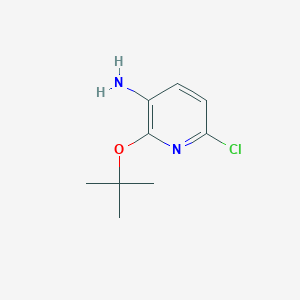
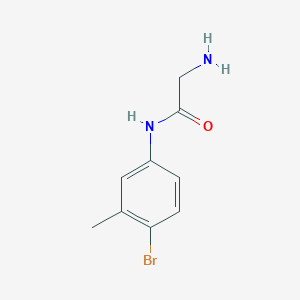
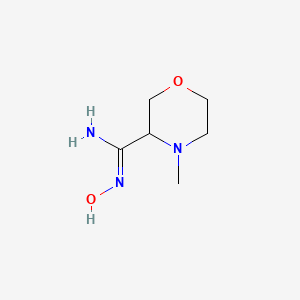
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
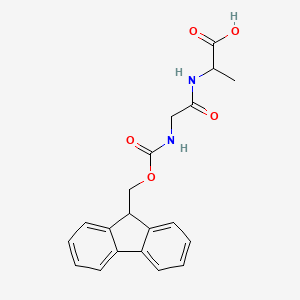

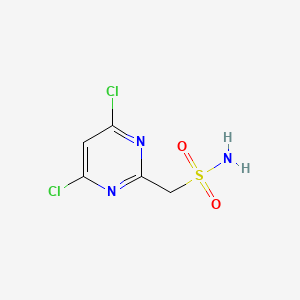
![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)

